molecular formula C10H16N2O2S B13199575 3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid

3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid

Cat. No.: B13199575
M. Wt: 228.31 g/mol
InChI Key: YRENBAWBOHWNLK-UHFFFAOYSA-N
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Description

3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid (CAS 1396965-25-5) is a thiazole-conjugated amino acid derivative of significant interest in modern medicinal chemistry and oncology research. This compound features a molecular framework that combines a valine-derived amino acid backbone with a 2-methylthiazole heterocycle, a structure recognized for its potential in drug discovery . The core research value of this compound lies in the application of molecular hybridization, a rational drug design strategy that combines distinct pharmacophores to create novel entities with enhanced biological activity and potentially reduced toxicity . Thiazole-amino acid hybrids, such as this one, are investigated for their cytotoxic properties against various human cancer cell lines. Research indicates that this class of compounds can exhibit potent antitumor effects by acting as tubulin polymerization inhibitors, similar to the clinical candidate CKD-516, or through other mechanisms such as histone deacetylase (HDAC) inhibition, leading to cell cycle arrest and apoptosis . The incorporation of the amino acid moiety is a critical design feature, as it can improve the molecule's interaction with biological targets, influence its pharmacokinetic properties, and enhance water solubility . This product is supplied for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans. Researchers can leverage this compound as a key intermediate in synthetic chemistry or as a lead compound for the further optimization and development of novel anticancer agents .

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

3-methyl-2-[(2-methyl-1,3-thiazol-4-yl)methylamino]butanoic acid

InChI

InChI=1S/C10H16N2O2S/c1-6(2)9(10(13)14)11-4-8-5-15-7(3)12-8/h5-6,9,11H,4H2,1-3H3,(H,13,14)

InChI Key

YRENBAWBOHWNLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CNC(C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazole Ring

The core thiazole ring is synthesized through Hantzsch-type cyclization or Hantzsch thiazole synthesis , which involves:

  • Reacting α-haloketones with thioamides to form thiazole rings.
  • For example, α-haloketones derived from acyl chlorides or esters are reacted with 2-methylthioamide derivatives under reflux conditions in polar solvents like ethanol or acetic acid.

Representative reaction:

α-Haloketone + Thioamide → Thiazole derivative

This method is well-documented for synthesizing substituted 2-methylthiazoles, which are key intermediates.

Construction of the Amino Acid Backbone

The amino acid backbone, specifically butanoic acid , can be assembled via:

Esterification of the amino acid is often performed initially to facilitate subsequent reactions, followed by hydrolysis to yield the free acid.

Coupling of Thiazole with Amino Acid

The attachment of the thiazole ring to the amino acid backbone is achieved through:

Final Functionalization and Purification

Subsequent steps include:

Specific Synthesis Pathway Based on Literature

According to recent research, including the synthesis of related thiazole derivatives, a typical route involves:

Example:

  • Synthesis of 2-methylthiazole from α-haloketone and methylthioamide.
  • Coupling of the synthesized thiazole with butanoic acid methyl ester using DCC or EDC .
  • Hydrolysis of methyl ester to produce the target compound.

Data Tables Summarizing Synthesis Conditions

Step Reagents Solvent Conditions Yield References
Thiazole ring formation α-Haloketone + Thioamide Ethanol / Acetic acid Reflux, 4-6 hours 70-85% ,
Coupling with amino acid ester Thiazole derivative + Amino acid methyl ester DCC/EDC, DMF Room temp to reflux 65-78% ,
Hydrolysis to free acid Ester + NaOH Aqueous ethanol Reflux 80-90% ,

Notes on Optimization and Challenges

  • Selectivity: Achieving regioselective cyclization to form the correct thiazole is critical.
  • Yield enhancement: Use of microwave-assisted synthesis has shown to improve yields and reduce reaction times.
  • Purity: Recrystallization from suitable solvents (e.g., ethanol, methanol) ensures high purity.
  • Stereochemistry: The stereochemistry at the amino acid center is maintained through mild reaction conditions or chiral auxiliaries.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring and amino group play crucial roles in binding to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Substituted Carboxylic Acids

(a) 2-(2-Methyl-1,3-Thiazol-4-yl)Benzoic Acid
  • Molecular Formula: C₁₁H₉NO₂S
  • Molecular Weight : 219.26 g/mol
  • Physical Properties : Melting point 139.5–140°C; CAS RN 65032-66-8 .
  • Key Differences: Replaces the butanoic acid backbone with benzoic acid. The aromatic ring may reduce solubility compared to aliphatic chains but enhances π-π stacking interactions in crystal structures.
(b) 3-(2-Methyl-1,3-Thiazol-4-yl)Benzoic Acid
  • Similar to the above but with the thiazole attached at position 3 of the benzene ring. Positional isomerism could alter electronic distribution and intermolecular interactions .
(c) 5-(2-Methyl-1,3-Thiazol-4-yl)-3-Isoxazolecarboxylic Acid
  • Molecular Formula : C₈H₆N₂O₃S
  • Molecular Weight : 210.21 g/mol
  • Physical Properties : Melting point 166–167°C; CAS RN 368870-05-7 .
  • Key Differences : Incorporates an isoxazole ring instead of benzene, introducing additional nitrogen and oxygen atoms. This may enhance hydrogen-bonding capacity but reduce lipophilicity.

Amino Acid Derivatives with Thiazole Moieties

(a) (2S)-2-{[Methyl({[2-(Propan-2-yl)-1,3-Thiazol-4-yl]Methyl})Carbamoyl]Amino}-4-(Morpholin-4-yl)Butanoic Acid
  • Molecular Formula : C₁₇H₂₈N₄O₄S
  • Molecular Weight : 384.50 g/mol .
  • The isopropyl group on the thiazole may sterically hinder interactions.
(b) 4-[(4-Methyl-1,3-Oxazol-2-yl)-(2-Methylpropanoyl)Amino]Butanoic Acid
  • Molecular Formula : C₁₂H₁₈N₂O₄
  • InChIKey : KPYSEHLTHFUWFW-UHFFFAOYSA-N .
  • Key Differences : Substitutes thiazole with oxazole, replacing sulfur with oxygen. This reduces sulfur-specific interactions (e.g., metal coordination) but may increase metabolic stability.

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid dihydrochloride C₁₀H₁₇N₂O₂S·2HCl 297.24 N/A Thiazole, amino acid, hydrochloride
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 139.5–140 Thiazole, benzoic acid
5-(2-Methyl-1,3-thiazol-4-yl)-3-isoxazolecarboxylic acid C₈H₆N₂O₃S 210.21 166–167 Thiazole, isoxazole, carboxylic acid
4-[(4-Methyl-1,3-oxazol-2-yl)-(2-methylpropanoyl)amino]butanoic acid C₁₂H₁₈N₂O₄ 254.28 N/A Oxazole, amino acid, isobutyryl

Research Findings and Functional Implications

Hydrogen Bonding and Crystal Packing: Thiazole derivatives exhibit directional hydrogen-bonding patterns due to sulfur and nitrogen atoms, influencing crystal packing and solubility. For example, benzoic acid analogs () may form dimers via COOH···N hydrogen bonds, whereas the butanoic acid backbone in the target compound allows for more flexible interactions .

Synthetic Accessibility : The preparation of thiazole derivatives often involves cyclization reactions (e.g., Hantzsch synthesis) or functional group transformations, as seen in and . The dihydrochloride salt form () simplifies handling in aqueous assays.

Biological Activity

3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid, also known by its CAS number 154212-61-0, is a compound of interest due to its potential biological activities. This compound features a thiazole moiety, which has been associated with various pharmacological effects, including antiviral and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H23N3O3S, with a molecular weight of 313.42 g/mol. The structure includes a thiazole ring, which is known for contributing to the biological activity of various compounds.

Antiviral Properties

Research indicates that compounds containing thiazole rings exhibit antiviral activity. For instance, thiazole derivatives have been shown to inhibit viral replication in various studies. The structural characteristics of this compound suggest it may similarly possess antiviral properties due to its ability to interact with viral enzymes or receptors.

Anticancer Activity

Thiazole derivatives have also been explored for their anticancer potential. Studies indicate that modifications on the thiazole ring can enhance cytotoxicity against cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)1.98 ± 1.22
Compound BHT29 (Colorectal Cancer)1.61 ± 1.92
This compoundTBDTBD

The presence of electron-donating groups and specific substitutions on the thiazole ring are critical for enhancing anticancer activity.

The mechanism through which thiazole-containing compounds exert their biological effects often involves modulation of cellular pathways related to apoptosis and cell cycle regulation. For instance, studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells through mitochondrial pathways.

Study on Thiazole Derivatives

In a study published in MDPI, researchers synthesized various thiazole derivatives and evaluated their biological activities. One derivative demonstrated significant cytotoxic effects against multiple cancer cell lines, indicating that structural modifications could lead to enhanced therapeutic efficacy .

High-throughput Screening Results

A high-throughput screening assay identified several thiazole compounds with micromolar inhibition against specific cancer targets. The results emphasized the importance of the thiazole moiety in developing new anticancer agents .

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